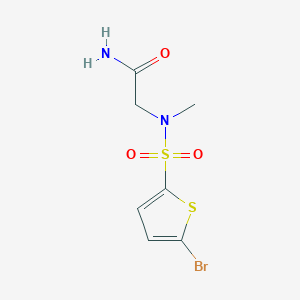![molecular formula C11H14N2O3S B14909590 n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)
n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine: is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzo[d]oxazole ring system substituted with a 3-(methylsulfonyl)propyl group at the nitrogen atom. The molecular formula of this compound is C11H14N2O3S, and it has a molecular weight of 254.31 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine can be achieved through various synthetic routes. One common method involves the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates . This reaction allows for the formation of the benzo[d]oxazole ring system in a single step, providing a straightforward and efficient synthetic route.
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of various applications . The process involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzo[d]oxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzo[d]oxazole derivatives.
科学的研究の応用
n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways . For example, it may inhibit the activity of specific enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
類似化合物との比較
- n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine
- n-(3-(Methylsulfonyl)propyl)benzo[d]thiazol-2-amine
- n-(3-(Methylsulfonyl)propyl)benzo[d]imidazol-2-amine
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the benzo[d]oxazole ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H14N2O3S |
|---|---|
分子量 |
254.31 g/mol |
IUPAC名 |
N-(3-methylsulfonylpropyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H14N2O3S/c1-17(14,15)8-4-7-12-11-13-9-5-2-3-6-10(9)16-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |
InChIキー |
RSJDHZCQBMSSIC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCCNC1=NC2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)





![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)




![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)

